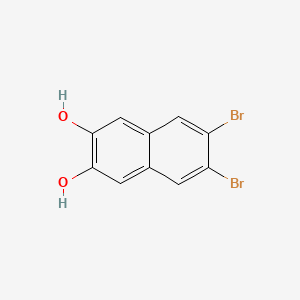
2,3-Dihydroxy-6,7-dibromonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-6,7-dibromonaphthalene is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two bromine atoms on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-6,7-dibromonaphthalene typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method involves the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures (230-250°C) . The resulting dibromonaphthalene is then subjected to hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The bromination and hydroxylation steps are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxy-6,7-dibromonaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dihydroxy naphthalene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2,3-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-6,7-dibromonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxy-6,7-dibromonaphthalene involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromonaphthalene: Similar in structure but lacks hydroxyl groups.
2,3-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups but different bromine substitution pattern.
2,7-Dibromonaphthalene: Similar bromine substitution but different positions on the naphthalene ring.
Eigenschaften
Molekularformel |
C10H6Br2O2 |
|---|---|
Molekulargewicht |
317.96 g/mol |
IUPAC-Name |
6,7-dibromonaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-9(13)10(14)4-6(5)2-8(7)12/h1-4,13-14H |
InChI-Schlüssel |
YQEHRRGEIXRJJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
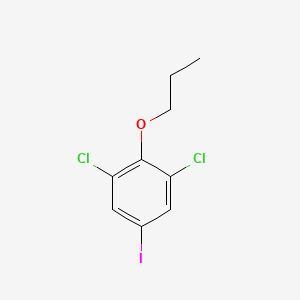
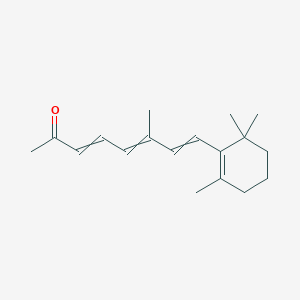
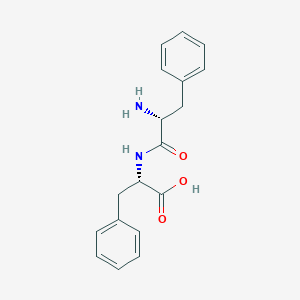


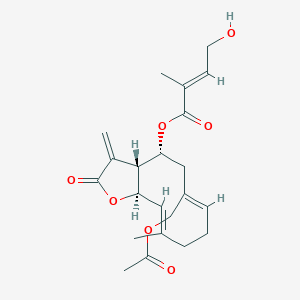
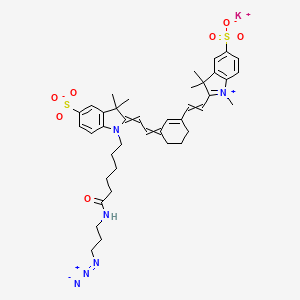
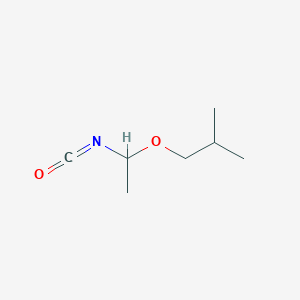
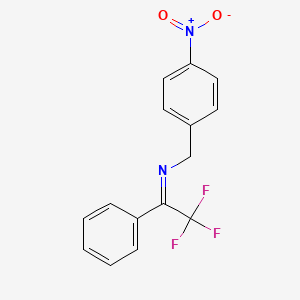
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
